molecular formula C21H31NO3 B12547165 2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one CAS No. 667429-23-4

2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one

Cat. No.: B12547165
CAS No.: 667429-23-4
M. Wt: 345.5 g/mol
InChI Key: ZSMLMHUPMUVLSG-UHFFFAOYSA-N
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Description

2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one typically involves the reaction of a benzopyran derivative with diethylamine and an octyloxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or octyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

2-(Diethylamino)-7-(octyloxy)-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:

    Coumarins: Known for their anticoagulant and anti-inflammatory properties.

    Flavonoids: Exhibiting antioxidant and anti-cancer activities.

    Chromones: Used in the treatment of allergies and asthma.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

667429-23-4

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

2-(diethylamino)-7-octoxychromen-4-one

InChI

InChI=1S/C21H31NO3/c1-4-7-8-9-10-11-14-24-17-12-13-18-19(23)16-21(22(5-2)6-3)25-20(18)15-17/h12-13,15-16H,4-11,14H2,1-3H3

InChI Key

ZSMLMHUPMUVLSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)C(=O)C=C(O2)N(CC)CC

Origin of Product

United States

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